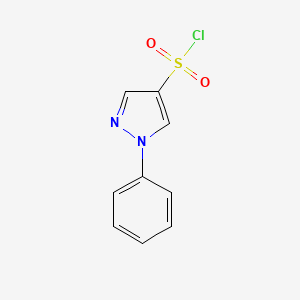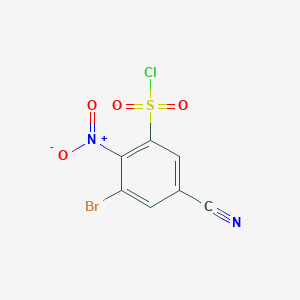
3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride
Overview
Description
3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride, also known as BCNBS, is an organosulfur compound containing a bromine, cyanide, nitro and sulfonyl chloride functional groups. It is a white crystalline solid with a melting point of 140°C and a boiling point of 200°C. BCNBS is a useful reagent in organic synthesis and has been used in a variety of scientific research applications.
Scientific Research Applications
3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride is a versatile compound that has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, such as amines and carboxylic acids. 3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride is also used as a reagent in the synthesis of a variety of heterocyclic compounds, such as thiophenes, pyridines and quinolines. Additionally, 3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride has been employed in the synthesis of polymers, dyes, pharmaceuticals, and other organic materials.
Mechanism Of Action
3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride acts as a nucleophilic catalyst in organic synthesis reactions. It is believed to act by forming a bromonium ion intermediate, which then undergoes a nucleophilic substitution reaction with the desired nucleophile. This mechanism of action allows 3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride to facilitate a wide range of organic synthesis reactions.
Biochemical And Physiological Effects
3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride is not known to have any significant biochemical or physiological effects on humans. It is an inorganic compound and is not metabolized by the body. As such, it is considered to be safe for use in scientific research applications.
Advantages And Limitations For Lab Experiments
3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride has several advantages for use in laboratory experiments. It is a cost-effective reagent and can be used to synthesize a variety of organic compounds. It is also relatively stable and can be stored for long periods of time without degradation.
However, 3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride also has several limitations. It is corrosive and can cause skin and eye irritation upon contact. Additionally, it is a toxic compound and must be handled with appropriate safety precautions.
Future Directions
3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride has a wide range of potential future applications. It could be used to synthesize new organic compounds, such as pharmaceuticals and polymers. Additionally, it could be used to develop new catalysts for organic synthesis reactions. Finally, 3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride could be used to develop new methods for the synthesis of heterocyclic compounds, such as thiophenes and pyridines.
properties
IUPAC Name |
3-bromo-5-cyano-2-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-5-1-4(3-10)2-6(16(9,14)15)7(5)11(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOXBRKVQJATGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyano-2-nitrobenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



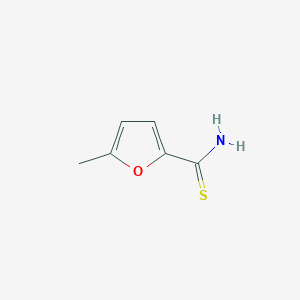

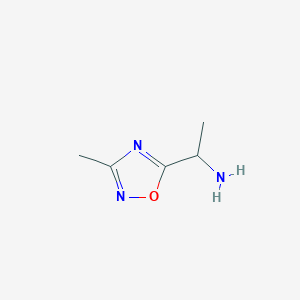




![5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1416927.png)
![4-[2-(2-Methylphenyl)ethyl]piperidine](/img/structure/B1416928.png)
![4-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1416929.png)
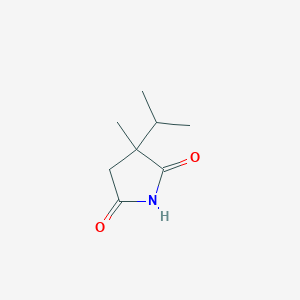
![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B1416931.png)

